molecular formula C19H17N3O B4982918 3-naphthalen-1-yl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

3-naphthalen-1-yl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B4982918
M. Wt: 303.4 g/mol
InChI Key: OANNWZBKWHOPDA-UHFFFAOYSA-N
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Description

3-naphthalen-1-yl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by a fused ring system that includes a pyrazole ring and a pyrimidine ring. The presence of a naphthalene moiety and a propyl group further enhances its structural complexity and potential biological activity.

Properties

IUPAC Name

3-naphthalen-1-yl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-2-6-14-11-18(23)22-19(21-14)17(12-20-22)16-10-5-8-13-7-3-4-9-15(13)16/h3-5,7-12,20H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANNWZBKWHOPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)C(=CN2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-naphthalen-1-yl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyrazole with a suitable β-diketone under acidic or basic conditions to form the pyrazolopyrimidine core. The naphthalene and propyl groups are introduced through subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can target the pyrazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-naphthalen-1-yl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one has garnered interest in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and receptor binding.

    Medicine: It has shown promise as a lead compound in the development of new pharmaceuticals, particularly for its potential anticancer and antimicrobial activities.

    Industry: The compound’s unique properties make it useful in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-naphthalen-1-yl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family, known for its biological activity.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar fused ring system, used in medicinal chemistry.

    Indole Derivatives: Compounds like indole-3-acetic acid, which share structural similarities and biological activities.

Uniqueness

3-naphthalen-1-yl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one stands out due to its unique combination of a naphthalene moiety and a propyl group, which confer distinct chemical and biological properties

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